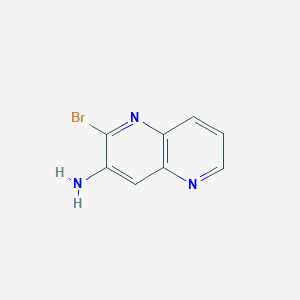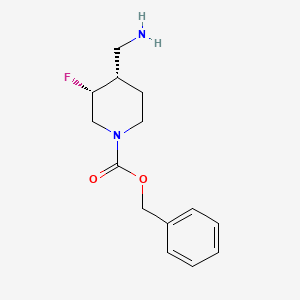![molecular formula C9H7BrN2O2 B1520788 2-(5-Bromo-1H-pyrrolo[2,3-B]pyridin-3-YL)acetic acid CAS No. 1060795-03-0](/img/structure/B1520788.png)
2-(5-Bromo-1H-pyrrolo[2,3-B]pyridin-3-YL)acetic acid
Overview
Description
2-(5-Bromo-1H-pyrrolo[2,3-B]pyridin-3-YL)acetic acid is a brominated pyrrolopyridine derivative with potential applications in various fields of scientific research, including chemistry, biology, medicine, and industry. This compound features a bromine atom at the 5-position of the pyrrolopyridine ring, which can influence its reactivity and biological activity.
Mechanism of Action
Target of Action
Similar compounds have been reported to interact with various cellular targets, including kinases .
Mode of Action
It’s known that the compound forms an essentially planar aza-indole skeleton . In the crystal structure, pairs of N-H⋯N hydrogen bonds connect the molecules into inversion dimers .
Biochemical Pathways
Related compounds have shown activity on kinase inhibition , suggesting potential effects on signaling pathways.
Result of Action
Related compounds have shown various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .
Biochemical Analysis
Biochemical Properties
It has been reported that derivatives of 1H-pyrrolo[2,3-b]pyridine, a similar compound, have potent activities against FGFR1, 2, and 3 . This suggests that 2-(5-Bromo-1H-pyrrolo[2,3-B]pyridin-3-YL)acetic acid may interact with these enzymes and other biomolecules in biochemical reactions .
Cellular Effects
In vitro studies have shown that 1H-pyrrolo[2,3-b]pyridine derivatives can inhibit cell proliferation and induce apoptosis in breast cancer 4T1 cells . They also significantly inhibit the migration and invasion of these cells . These findings suggest that this compound may have similar effects on various types of cells and cellular processes .
Molecular Mechanism
It is known that 1H-pyrrolo[2,3-b]pyridine derivatives can inhibit the FGFR signaling pathway . This pathway plays an essential role in various types of tumors, and its abnormal activation is associated with the progression and development of several cancers .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Bromo-1H-pyrrolo[2,3-B]pyridin-3-YL)acetic acid typically involves the bromination of 1H-pyrrolo[2,3-B]pyridin-3-YLacetic acid. This can be achieved using brominating agents such as N-bromosuccinimide (NBS) or bromine in the presence of a suitable catalyst. The reaction is usually carried out in an inert atmosphere (e.g., nitrogen) to prevent unwanted side reactions.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow reactors or large-scale batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Purification steps, such as recrystallization or column chromatography, are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: 2-(5-Bromo-1H-pyrrolo[2,3-B]pyridin-3-YL)acetic acid can undergo various chemical reactions, including:
Oxidation: The bromine atom can be oxidized to form a bromate or hypobromite.
Reduction: The compound can be reduced to remove the bromine atom, resulting in the formation of a hydrogenated derivative.
Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H2O2) or sodium hypochlorite (NaOCl) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are employed.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) are used for substitution reactions.
Major Products Formed:
Oxidation: Bromates or hypobromites.
Reduction: Hydrogenated derivatives.
Substitution: Hydroxylated or aminated derivatives.
Scientific Research Applications
2-(5-Bromo-1H-pyrrolo[2,3-B]pyridin-3-YL)acetic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used to study biological processes and pathways involving brominated pyrrolopyridines.
Medicine: It has potential as a lead compound in drug discovery, particularly in the development of anticancer and anti-inflammatory agents.
Industry: It can be used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
5-Bromo-1H-pyrrolo[2,3-B]pyridine
5-Bromo-1H-pyrrolo[2,3-B]pyridin-2(3H)-one
5-(5-Bromo-1H-pyrrolo[2,3-B]pyridin-3-yl)thiazol-2-amine
Properties
IUPAC Name |
2-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2/c10-6-2-7-5(1-8(13)14)3-11-9(7)12-4-6/h2-4H,1H2,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFHPUFLHVMUSKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1C(=CN2)CC(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl ((5-fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)methyl)carbamate](/img/structure/B1520705.png)
![Tert-butyl 2-{[2-(dimethylamino)ethyl]amino}acetate](/img/structure/B1520707.png)

![Tert-butyl 6-bromo-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B1520713.png)
![tert-Butyl 10-oxo-4,9-diazaspiro[4.5]decane-4-carboxylate](/img/structure/B1520714.png)


![1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde](/img/structure/B1520718.png)
![[1-(6-chloropyrazin-2-yl)-1H-1,2,3-triazol-5-yl]methanol](/img/structure/B1520721.png)
![1-Methyl-1H-pyrrolo[2,3-B]pyridine-5-carboxylic acid](/img/structure/B1520722.png)



![1-[2-(Pyridin-4-yl)ethyl]piperidin-4-amine](/img/structure/B1520728.png)
